Acide 2,4-diméthyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylique

Vue d'ensemble

Description

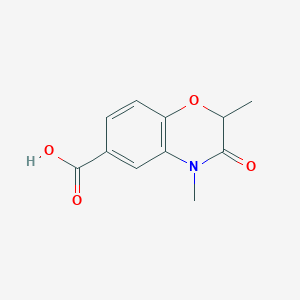

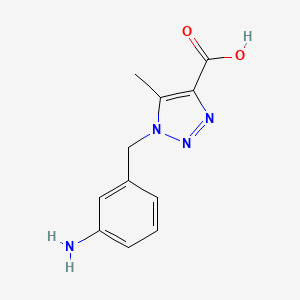

“2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid” is a chemical compound . It is a derivative of 3,4-dihydro-2H-1,4-benzoxazines, which are a significant class of heterocycles known for their remarkable biological activities . This compound can be used as poly (ADP-ribose) polymerase (PARP) inhibitors to treat diseases .

Mécanisme D'action

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that is known for its ability to form stable, thermally activated, and photochemically activated covalent bonds. The thermally activated covalent bonds are formed when the compound is heated, while the photochemically activated covalent bonds are formed when the compound is exposed to light. The covalent bonds formed by 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid are strong and can be used to form stable compounds with a variety of other compounds.

Biochemical and Physiological Effects

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has been studied for its potential biochemical and physiological effects. 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased alertness, improved memory, and improved learning. In addition, 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Avantages Et Limitations Des Expériences En Laboratoire

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several advantages and limitations when used in laboratory experiments. One advantage of using 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is that it is a stable compound that can be used in a variety of experiments, including those involving the synthesis of polymers and the development of new materials. Another advantage is that 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is relatively inexpensive and easy to obtain. However, 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is sensitive to light and heat and can decompose when exposed to these conditions. In addition, 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a relatively small molecule, which can make it difficult to detect in some experiments.

Orientations Futures

The potential applications of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid in scientific research and development are vast. 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be used in the synthesis of a variety of compounds, including those with potential therapeutic applications. In addition, 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be used to create new materials and polymers for drug delivery and medical device development. Furthermore, 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be used in the study of the biochemical and physiological effects of its inhibition of the enzyme acetylcholinesterase. Finally, further research into the potential applications of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid in the development of new materials and drug delivery systems is needed.

Applications De Recherche Scientifique

Recherche en protéomique

Ce composé est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et fonctions. Il s'agit d'un domaine clé de la biologie moléculaire où cet acide pourrait être utilisé pour modifier les protéines ou les peptides afin d'étudier leurs relations structure-activité .

Intermédiaires pharmaceutiques

L'acide sert d'intermédiaire dans la synthèse de divers agents pharmaceutiques. Sa structure est propice aux modifications qui peuvent conduire au développement de nouveaux médicaments avec des applications thérapeutiques potentielles .

Recherche biochimique

En recherche biochimique, ce composé peut être utilisé pour étudier les réactions catalysées par les enzymes impliquant des substrats d'acide carboxylique. Sa structure unique permet l'étude de la spécificité et du mécanisme des enzymes .

Propriétés

IUPAC Name |

2,4-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-10(13)12(2)8-5-7(11(14)15)3-4-9(8)16-6/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJIBMNZMWTEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601163316 | |

| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-74-3 | |

| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1386550.png)